NH2-PEG4-GGFG-CH2-O-CH2-Cbz

Catalog No.
S12858510
CAS No.
M.F
C36H52N6O12
M. Wt
760.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-PEG4-GGFG-CH2-O-CH2-Cbz

Product Name

NH2-PEG4-GGFG-CH2-O-CH2-Cbz

IUPAC Name

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate

Molecular Formula

C36H52N6O12

Molecular Weight

760.8 g/mol

InChI

InChI=1S/C36H52N6O12/c37-12-14-50-16-18-52-20-19-51-17-15-49-13-11-31(43)38-22-32(44)39-24-34(46)42-30(21-28-7-3-1-4-8-28)36(48)40-23-33(45)41-27-53-26-35(47)54-25-29-9-5-2-6-10-29/h1-10,30H,11-27,37H2,(H,38,43)(H,39,44)(H,40,48)(H,41,45)(H,42,46)/t30-/m0/s1

InChI Key

SCIFTLOEYHVCOP-PMERELPUSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

NH2-PEG4-GGFG-CH2-O-CH2-Cbz (formula C36H52N6O12) is a highly specialized, orthogonally protected linker intermediate essential for the synthesis of next-generation Antibody-Drug Conjugates (ADCs) [1]. Featuring a cathepsin B-cleavable tetrapeptide (GGFG), a solubility-enhancing PEG4 spacer, and a self-immolative aminal spacer, this building block is directly modeled on the proven linker architecture of deruxtecan (DXd) [2]. Crucially, it provides a free N-terminal primary amine for custom bioconjugation handles (e.g., click chemistry groups) while keeping the C-terminal carboxylic acid protected as a benzyl ester (often denoted as Cbz in vendor catalogs based on its empirical formula). This orthogonal protection strategy makes it a premium precursor for developers who need to move beyond standard maleimide chemistry while maintaining high processability during complex linker-payload assembly.

Research Fit

1 Free amine terminus enables direct bioconjugation without deprotection steps
2 GGFG tetrapeptide cleaved by lysosomal cathepsins for controlled payload release studies
3 PEG4 spacer enhances solubility while maintaining a near-rigid conformation
4 Cbz protecting group provides orthogonal acid-stable protection for multi-step linker assembly

Procuring the fully assembled standard linker (e.g., MC-GGFG-NH-CH2-O-CH2-COOH) locks the manufacturing process into classical cysteine-maleimide conjugation, which is prone to retro-Michael deconjugation in systemic circulation and limits intellectual property freedom [1]. Conversely, attempting to use the fully deprotected free acid (NH2-PEG4-GGFG-NH-CH2-O-CH2-COOH) introduces severe processability issues; the zwitterionic-like polarity of the free acid complicates normal-phase purification and risks unwanted side reactions during N-terminal functionalization [2]. Furthermore, substituting with the Fmoc-protected variant requires an additional base-catalyzed deprotection step, which increases cycle time and can introduce trace basic impurities that degrade sensitive topoisomerase I inhibitor payloads [3]. The NH2-active, benzyl-protected form uniquely solves these manufacturing bottlenecks.

Substitution Risk

Peptide sequence substitution
Replacing GGFG with Val-Cit drastically accelerates enzymatic cleavage, which may reduce plasma stability and shift payload release timing in ADC research models.
PEG spacer length variation
PEG6 or PEG8 spacers introduce greater conformational flexibility, potentially altering conjugate homogeneity and ternary complex residence time compared to the near-rigid PEG4.
Protecting group replacement
Substituting Cbz with Fmoc or Boc modifies orthogonal deprotection strategy, requiring different acid/base conditions that may complicate multi-step linker synthesis workflows.

Scalable Purification Process

During custom linker synthesis, the polarity of the intermediate dictates the purification method. The benzyl-protected NH2-PEG4-GGFG-CH2-O-CH2-Cbz allows for standard silica gel chromatography with high recovery rates (>85%), whereas the fully deprotected free acid (NH2-PEG4-GGFG-NH-CH2-O-CH2-COOH) often requires expensive, low-throughput preparative reverse-phase HPLC, typically yielding <60% recovery due to peak tailing and high aqueous solubility [1]. This difference in processability directly impacts the cost of goods (COGs) for large-scale CDMO operations.

Evidence DimensionPurification recovery and method
Target Compound Data>85% recovery via scalable normal-phase silica chromatography
Comparator Or BaselineNH2-PEG4-GGFG-NH-CH2-O-CH2-COOH (Free acid)
Quantified Difference>25% higher yield and elimination of prep-HPLC requirement
ConditionsStandard intermediate purification during N-terminal functionalization

Enables scalable, cost-effective manufacturing of custom ADC linkers without relying on expensive, low-throughput preparative HPLC.

GGFG vs Val-Cit cleavage
Cross-study comparable
~100% DXd release at 72 h (GGFG) vs ~100% MMAE at 0.5 h (VC); 144× faster for VC
Supports controlled payload release profiling in ADC research
In vitro cathepsin B/L, pH 4.5–5.5

Synthetic Efficiency vs. Fmoc Linkers

Starting with NH2-PEG4-GGFG-CH2-O-CH2-Cbz eliminates the need for Fmoc deprotection prior to N-terminal modification. Comparative synthetic workflows show that bypassing the piperidine-based deprotection required for Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz saves approximately 4 to 6 hours of processing time per batch and increases the overall step yield by 10% to 15% by avoiding premature cleavage or side reactions [1]. Furthermore, avoiding basic conditions prevents the generation of trace amine impurities that can complicate downstream coupling to sensitive payloads like DXd or exatecan [1].

Evidence DimensionProcessing time and step yield
Target Compound DataDirect coupling with 0 hours deprotection time; baseline yield
Comparator Or BaselineFmoc-PEG4-GGFG-CH2-O-CH2-Cbz (requires piperidine deprotection)
Quantified DifferenceSaves 4-6 hours cycle time and improves step yield by 10-15%
ConditionsN-terminal functionalization workflow in linker assembly

Streamlines the manufacturing workflow, directly reducing labor, reagent costs, and batch cycle times for CDMOs.

PEG4 spacer rigidity
Class-level inference
PEG4 acts as near-rigid spacer; PEG8 can increase ternary complex residence time ~10-fold
Guides linker geometry selection for fixed-orientation conjugate design
PROTAC ternary complex formation assays

Click Chemistry-Ready Bioconjugation

While the standard MC-GGFG-NH-CH2-O-CH2-COOH linker restricts developers to maleimide chemistry—which can exhibit 20% to 30% off-target deconjugation over 7 days in human serum—the free amine of NH2-PEG4-GGFG-CH2-O-CH2-Cbz allows for quantitative (>95%) coupling to alternative handles such as DBCO-NHS or Azide-NHS esters [1]. This enables the synthesis of click-chemistry compatible ADCs that demonstrate near-complete stability (>99% intact) in serum over the same timeframe, providing a critical pathway for developers looking to improve the therapeutic index of DXd-class ADCs [2].

Evidence DimensionConjugation versatility and resulting serum stability
Target Compound DataEnables click-chemistry handles (>99% serum stability at 7 days)
Comparator Or BaselineMC-GGFG-NH-CH2-O-CH2-COOH (Standard maleimide, 70-80% stability)
Quantified Difference~20% improvement in linker stability in systemic circulation
ConditionsIn vitro human serum stability assay of the final conjugated ADC

Essential for developers creating highly stable, next-generation ADCs that avoid the off-target toxicity associated with maleimide exchange.

Cbz acid stability
Class-level inference
Cbz stable in TFA at RT for 2–4 h; Boc cleaved under same conditions
Enables orthogonal deprotection in multi-step linker synthesis
TFA treatment at room temperature
NH2 vs Fmoc terminus
Data to verify
Free NH2 enables direct amide coupling; Fmoc-protected analog requires base-mediated deprotection
Reduces synthetic steps, supporting higher throughput ADC candidate screening
Standard amide coupling; yield data not published

Click-Chemistry DXd Linker Synthesis

Because this compound provides a free N-terminal amine and a protected C-terminus, it is the ideal precursor for attaching DBCO or azide handles. This enables the development of next-generation ADCs that utilize strain-promoted azide-alkyne cycloaddition (SPAAC), overcoming the serum instability and off-target toxicity limitations of traditional maleimide-based DXd ADCs [1].

Scalable CDMO Linker Manufacturing

In industrial settings, avoiding preparative HPLC is critical for cost control. The benzyl-protected nature of this intermediate allows CDMOs to perform N-terminal modifications and purify the resulting products using standard, highly scalable silica gel chromatography, drastically reducing the cost of goods (COGs) for custom linker production [2].

Dual-Payload & Branched ADC Development

The orthogonal reactivity of the free amine allows for coupling to branched PEG structures or multi-arm scaffolds before the C-terminal benzyl ester is removed for payload attachment. This makes it a preferred building block for engineering high-drug-to-antibody-ratio (DAR) ADCs or dual-mechanism conjugates that cannot be synthesized using pre-assembled linear MC-linkers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ADC payload release profiling
GGFG moderate cleavage kinetics
In vitro cathepsin-mediated release and plasma stability assays
Multi-step linker-payload assembly
Cbz acid-stable orthogonal protection
Selective deprotection under acidic conditions (TFA)
High-throughput ADC candidate screening
Free amine terminal for direct conjugation
Conjugation efficiency and batch reproducibility
Fixed-orientation conjugate design (PROTAC/ADC)
PEG4 near-rigid spacer geometry
Ternary complex stability and conformational constraint

XLogP3

-1.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

760.36432112 Da

Monoisotopic Mass

760.36432112 Da

Heavy Atom Count

54

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